2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide is a fascinating compound that belongs to the thienopyrimidine family. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry. The unique structural components of this compound make it a topic of interest for various scientific fields.
Mechanism of Action
Target of Action
The compound, also known as 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide, exhibits activity as a fungicide . It is also reported to have antitumor properties, acting as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2) , a critical component of the polycomb repressive complex 2 (PRC2) that plays a key role in gene silencing.
Mode of Action
As a fungicide, the compound works by inhibiting the growth of fungal pathogens in plants . As an EZH2 inhibitor, it prevents the methylation of histone H3 at lysine 27 (H3K27), thereby disrupting the function of PRC2 and leading to the reactivation of silenced genes that control cell proliferation .
Biochemical Pathways
The compound affects the histone methylation pathway in cancer cells. By inhibiting EZH2, it prevents the addition of methyl groups to H3K27. This alteration in histone methylation status can lead to changes in gene expression, particularly of genes involved in cell cycle regulation and apoptosis .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can be designed for oral administration .
Result of Action
The compound’s fungicidal action helps in the control of fungal pathogens in plants . Its antitumor action, on the other hand, can lead to significant effects on lymphoma cell morphology, induce apoptosis of cancer cells in a concentration-dependent manner, and inhibit their migration .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in its role as a fungicide, the compound’s effectiveness can be affected by the specific strain of fungus, the plant species, and environmental conditions such as temperature and humidity . In the context of cancer treatment, factors such as the specific type of cancer, the patient’s overall health, and the presence of other medications can influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
It has been found to have broad-spectrum antibacterial activity , suggesting that it interacts with enzymes, proteins, and other biomolecules involved in bacterial growth and survival.
Cellular Effects
Its broad-spectrum antibacterial activity suggests that it may influence cell function by disrupting bacterial cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide typically involves several key steps:
Formation of the Thienopyrimidine Core: This step usually involves the cyclization of appropriate thienyl and pyrimidine precursors under controlled conditions. The cyclization can be achieved using reagents such as sulfuric acid or phosphoric acid.
N-Alkylation: The final step involves the alkylation of the acetamide with 2-phenylethyl bromide, often under basic conditions to promote nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up with emphasis on optimizing yields and minimizing costs. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and safety of the reactions.
Catalysis: Employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction of the compound may target the carbonyl groups, potentially converting them to alcohols.
Substitution: Various substituents can be introduced at different positions on the thienopyrimidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides, and amines
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Alcohols and Ketones: From reduction reactions
Various Substituted Derivatives: From substitution reactions
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable target for synthetic chemists aiming to develop new reactions or explore the reactivity of thienopyrimidine derivatives.
Biology
In biology, derivatives of this compound have shown promise as potential inhibitors of various enzymes and receptors, making them candidates for further pharmacological research.
Medicine
The potential therapeutic applications of this compound are vast, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with biological targets suggests it could be developed into a novel drug.
Industry
In industrial chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or active ingredients.
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, 2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide stands out due to its specific substitution pattern, which can result in unique biological activities.
Similar Compounds
Thienopyrimidine Derivatives: Including those with different acetamide substitutions.
Other Pyrimidine-Based Compounds: Like pyrimethamine and trimethoprim, which have shown significant pharmacological activities.
This compound's unique structure and reactivity make it a compelling subject for continued research and application development in various scientific fields.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-13(17-8-6-11-4-2-1-3-5-11)10-19-15(21)14-12(7-9-23-14)18-16(19)22/h1-5,7,9H,6,8,10H2,(H,17,20)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIXLRQKQLWKPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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